Cantleyine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

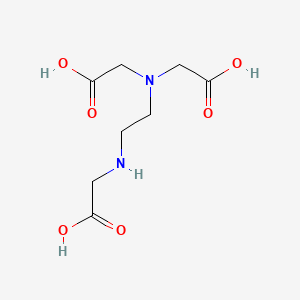

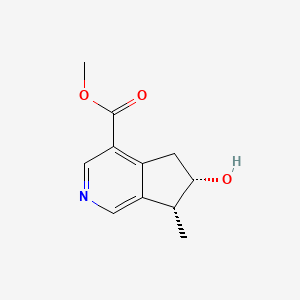

Cantleyine is an aromatic carboxylic acid and a member of pyridines . It has a molecular formula of C11H13NO3 . This alkaloid has been isolated from Dipsacus azureus Schrenk .

Molecular Structure Analysis

Cantleyine has a molecular formula of C11H13NO3, an average mass of 207.226 Da, and a mono-isotopic mass of 207.089539 Da . It has 2 defined stereocentres .Physical And Chemical Properties Analysis

Cantleyine has a molecular formula of C11H13NO3, an average mass of 207.226 Da, and a mono-isotopic mass of 207.089539 Da . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Spasmolytic Properties

Cantleyine, a monoterpene alkaloid isolated from Strychnos trinervis, has demonstrated significant spasmolytic effects. It shows non-specific relaxation of isolated smooth muscles, which includes relaxation of the guinea-pig trachea pre-contracted by carbachol and antagonizing carbachol and histamine-induced contractions in the guinea-pig ileum. Cantleyine's action in guinea-pig ileum is partially attributed to the inhibition of Ca+2 influx through voltage-dependent Ca2+ channels (da Silva, da Silva, & Mukherjee, 1999).

Bioactive Components in Traditional Medicines

In traditional Chinese medicine, Siphonostegia chinensis Benth., which uses cantleyine, is recognized for its medical value. The compound isocantleyine, a stereoisomer of cantleyine, has been identified in this context, suggesting potential therapeutic applications (Zhang Hy, Yan Wm, & C. Dc, 1992).

Bronchodilator Activities

Cantleyine has been identified as a component in the Dai medicinal plant Winchia calophylla A. DC., which is used for its anti-cough and anti-asthmatic properties. This highlights the potential of cantleyine as a bioactive component contributing to bronchodilation (Zhu, He, Fan, Shen, Zhou, & Hao, 2005).

Cytotoxic Properties

Studies on Garcinia cantleyana, which contains cantleyine, have revealed significant cytotoxicity against various cancer cell lines, hinting at possible anticancer applications of cantleyine or related compounds (Shadid, Shaari, Abas, Israf, Hamzah, Syakroni, Saha, & Lajis, 2007).

Anticancer Activity

In Rauvolfia reflexa, cantleyine is one of the isolated indole alkaloids. The methanol crude extract of this plant, which contains cantleyine, showed moderate anticancer activity against certain cancer cell lines, supporting its potential role in cancer treatment (Fadaeinasab, Hadi, Hoseinzadeh, & Morita, 2014).

Propriétés

Numéro CAS |

30333-81-4 |

|---|---|

Nom du produit |

Cantleyine |

Formule moléculaire |

C11H13NO3 |

Poids moléculaire |

207.23 g/mol |

Nom IUPAC |

methyl (6S,7R)-6-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |

InChI |

InChI=1S/C11H13NO3/c1-6-8-4-12-5-9(11(14)15-2)7(8)3-10(6)13/h4-6,10,13H,3H2,1-2H3/t6-,10+/m1/s1 |

Clé InChI |

MJGLQDXKEOEIFB-LDWIPMOCSA-N |

SMILES isomérique |

C[C@H]1[C@H](CC2=C(C=NC=C12)C(=O)OC)O |

SMILES |

CC1C(CC2=C(C=NC=C12)C(=O)OC)O |

SMILES canonique |

CC1C(CC2=C(C=NC=C12)C(=O)OC)O |

Synonymes |

cantleyine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.